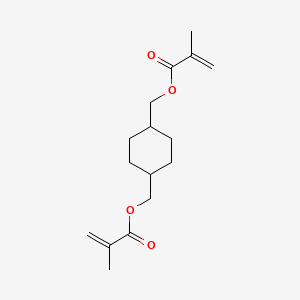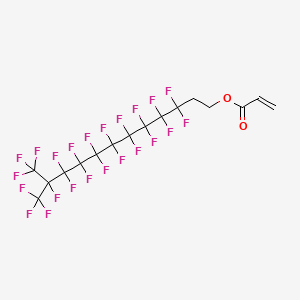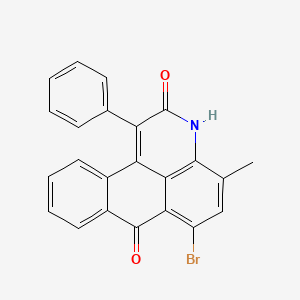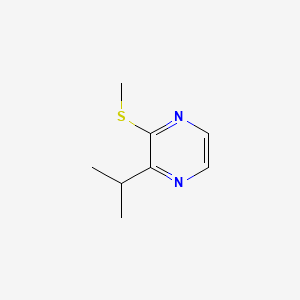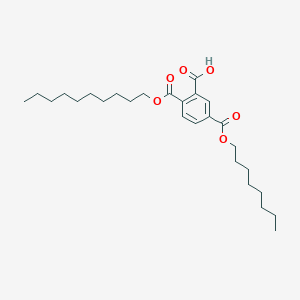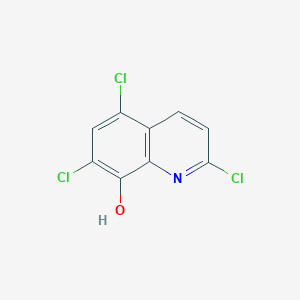
2,5,7-三氯喹啉-8-醇
描述
2,5,7-Trichloroquinolin-8-ol is a chlorinated derivative of quinolin-8-ol, a compound known for its diverse applications in medicinal and industrial chemistry
科学研究应用
2,5,7-Trichloroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trichloroquinolin-8-ol typically involves the chlorination of quinolin-8-ol. This can be achieved through various methods, including:
Direct Chlorination: Quinolin-8-ol is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure to ensure selective chlorination at the desired positions.
Electrophilic Substitution: Another method involves the electrophilic substitution of quinolin-8-ol using chlorinating agents like sulfuryl chloride or phosphorus pentachloride. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2,5,7-Trichloroquinolin-8-ol is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the chlorination process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: 2,5,7-Trichloroquinolin-8-ol can undergo oxidation reactions to form quinolin-8-one derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 2,5,7-Trichloroquinolin-8-ol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of partially or fully dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. Reagents such as sodium methoxide or potassium thiolate are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products:
Oxidation: Quinolin-8-one derivatives.
Reduction: Dechlorinated quinolin-8-ol derivatives.
Substitution: Functionalized quinolin-8-ol derivatives with various substituents.
作用机制
The mechanism of action of 2,5,7-Trichloroquinolin-8-ol involves its interaction with cellular components such as DNA and proteins. The chlorine atoms enhance its ability to form covalent bonds with nucleophilic sites on these biomolecules, leading to the inhibition of essential cellular processes. This makes it effective as an antimicrobial and potential anticancer agent.
Molecular Targets and Pathways:
DNA: The compound can intercalate into DNA, disrupting its structure and function.
Proteins: It can bind to proteins, inhibiting their enzymatic activity and leading to cell death.
相似化合物的比较
5,7-Dichloroquinolin-8-ol: Lacks the chlorine atom at position 2, resulting in different reactivity and applications.
5,7-Diiodoquinolin-8-ol: Contains iodine atoms instead of chlorine, leading to different chemical properties and uses.
Clioquinol: A related compound with antimicrobial properties, used in medical applications.
Uniqueness: 2,5,7-Trichloroquinolin-8-ol is unique due to the presence of three chlorine atoms, which significantly enhance its reactivity and potential applications compared to its analogs. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial use.
属性
IUPAC Name |
2,5,7-trichloroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO/c10-5-3-6(11)9(14)8-4(5)1-2-7(12)13-8/h1-3,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYAAVABXPAIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=C2O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354060 | |
| Record name | 2,5,7-trichloroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101870-58-0 | |
| Record name | 2,5,7-trichloroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


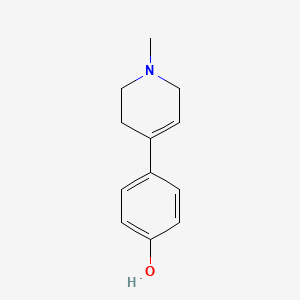
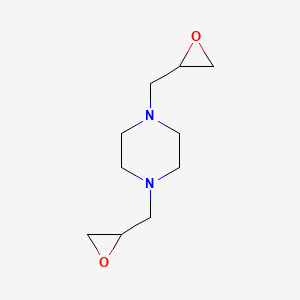
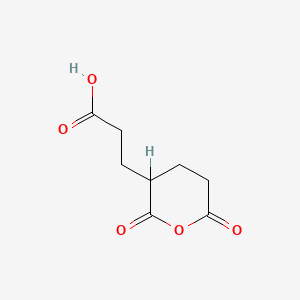
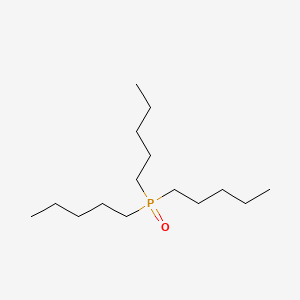
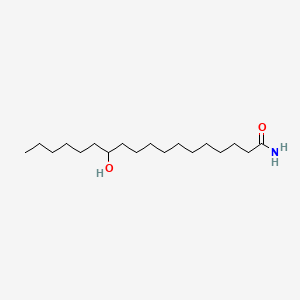

![1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-5-[[3-[(phenylsulphonyl)oxy]phenyl]azo]nicotinonitrile](/img/structure/B1606197.png)
